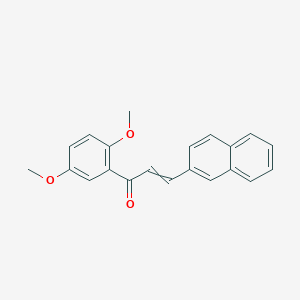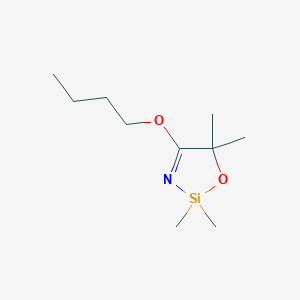![molecular formula C16H17N3O5 B14202342 2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro- CAS No. 831203-68-0](/img/structure/B14202342.png)
2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro- is a complex organic compound with a unique structure that includes a furan ring, a morpholine group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro- typically involves multiple steps, starting with the preparation of the furan ring and the morpholine group. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the morpholine group is introduced through nucleophilic substitution reactions. The nitro group is added via nitration reactions using nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions include amine derivatives, tetrahydrofuran derivatives, and substituted morpholine compounds.
Scientific Research Applications
2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide: Similar structure but with a chloro group instead of a nitro group.
2-Furancarboxamide, N-methyl-: Lacks the morpholine and nitro groups, making it less complex.
Uniqueness
2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the furan ring, morpholine group, and nitro group makes this compound versatile for various applications.
Properties
CAS No. |
831203-68-0 |
|---|---|
Molecular Formula |
C16H17N3O5 |
Molecular Weight |
331.32 g/mol |
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C16H17N3O5/c20-16(14-5-6-15(24-14)19(21)22)17-11-12-1-3-13(4-2-12)18-7-9-23-10-8-18/h1-6H,7-11H2,(H,17,20) |
InChI Key |
YARNDZABFLONAY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)


![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)


![6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14202316.png)
![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
